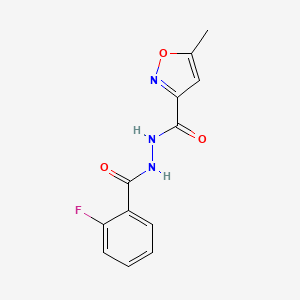
N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide, also known as FBMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic compound that contains a hydrazide group, an oxazole ring, and a fluorobenzoyl group. The unique structure of FBMC makes it a promising candidate for various scientific research applications.
作用機序
The mechanism of action of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
実験室実験の利点と制限
N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of this compound is that it is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully characterize the properties of this compound and its potential applications in scientific research.
将来の方向性
There are several future directions for research on N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Researchers can also investigate the mechanism of action of this compound to gain a better understanding of how it exerts its biological activity. Additionally, researchers can explore the potential of this compound as a tool for studying the function of certain proteins and enzymes in the body. The unique structure of this compound makes it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.
合成法
The synthesis of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide involves a multi-step process that includes the reaction of 2-fluorobenzoyl chloride with 5-methyl-1,2-oxazole-3-carbohydrazide in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has been studied extensively for its potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as a lead compound for the development of new drugs. This compound has been shown to exhibit promising activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
特性
IUPAC Name |
N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-7-6-10(16-19-7)12(18)15-14-11(17)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDQGWALYQFVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)






methanone](/img/structure/B7440904.png)




